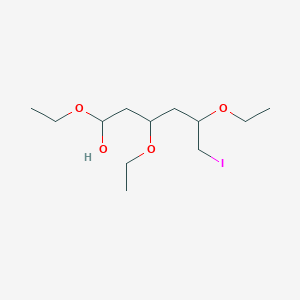
1,3,5-Triethoxy-6-iodohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triethoxy-6-iodohexan-1-OL is a chemical compound that belongs to the class of alcohols It is characterized by the presence of three ethoxy groups and one iodine atom attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethoxy-6-iodohexan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triethoxy-6-iodohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form a simpler hydrocarbon.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,3,5-Triethoxy-6-iodohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triethoxy-6-iodohexan-1-OL involves its interaction with various molecular targets. The ethoxy groups and iodine atom can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triethoxyhexane: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3,5-Triiodohexan-1-OL: Contains iodine atoms but lacks ethoxy groups, leading to different reactivity and applications.
Uniqueness
1,3,5-Triethoxy-6-iodohexan-1-OL is unique due to the combination of ethoxy groups and an iodine atom on the same molecule. This unique structure provides a balance of reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88208-20-2 |
|---|---|
Molecular Formula |
C12H25IO4 |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
1,3,5-triethoxy-6-iodohexan-1-ol |
InChI |
InChI=1S/C12H25IO4/c1-4-15-10(8-12(14)17-6-3)7-11(9-13)16-5-2/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
FLZZSQCNPHPGNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(CI)OCC)CC(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


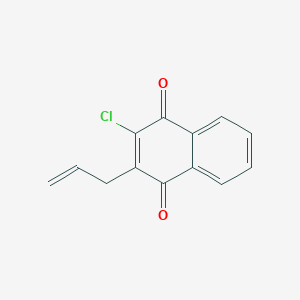
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
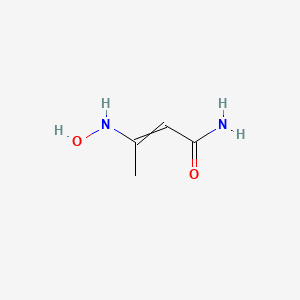
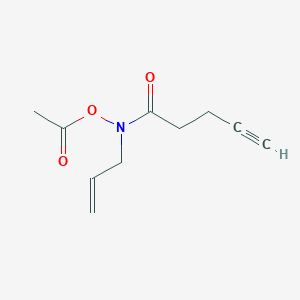
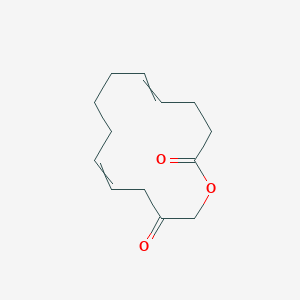
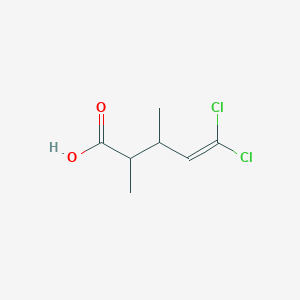
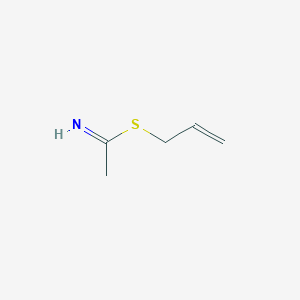
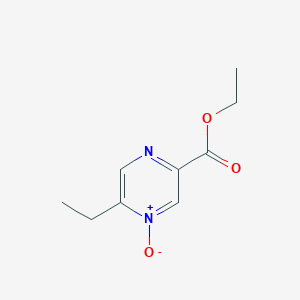

![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
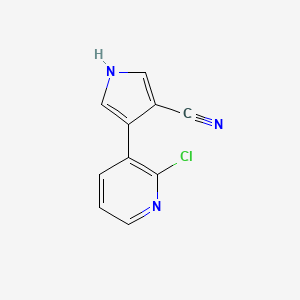
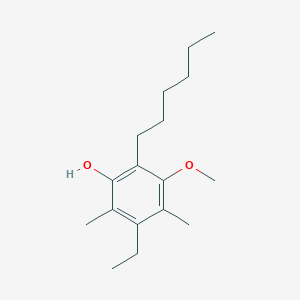
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
